2-(1,5,3-Dithiazepan-3-yl)acetic acid
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Overview
Description
2-(1,5,3-Dithiazepan-3-yl)acetic acid is a heterocyclic compound that features a seven-membered ring containing two sulfur atoms and one nitrogen atom
Mechanism of Action
Target of Action
It’s known that similar compounds exhibit a high sorption activity with respect to silver (i) and palladium (ii) , and antifungal activity against pathogenic micromycetes .
Mode of Action
It’s known that similar compounds form intermolecular hydrogen bonds through h⋯h, s⋯h, and o⋯h contacts .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been reported to exhibit antifungal activity .
Action Environment
It’s known that the synthesis of similar compounds can be performed in water, which offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound is synthesized through a multicomponent reaction involving amino acids This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
It is known that this compound is synthesized through a multicomponent reaction involving amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the yield of this compound increases with increasing reaction time This suggests that the compound may have stability and long-term effects on cellular function in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,5,3-Dithiazepan-3-yl)acetic acid can be synthesized through a multicomponent cyclocondensation reaction. This involves the reaction of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature. The reaction typically takes 1 to 5 hours and yields the desired product in high quantities . This green synthesis method is advantageous as it does not require a catalyst and does not produce hazardous materials .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,5,3-Dithiazepan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur atoms or the carboxylic acid group.
Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1,5,3-Dithiazepan-3-yl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
2-(1,5,3-Dithiazepan-3-yl)acetic acid can be compared with other similar compounds such as:
1,5,3-Dithiazepane: This compound lacks the acetic acid group but shares the same seven-membered ring structure with sulfur and nitrogen atoms.
1,5,3-Dithiazepan-3-yl)alkanoic acids: These compounds have different alkanoic acid groups attached to the 1,5,3-dithiazepane ring.
Properties
IUPAC Name |
2-(1,5,3-dithiazepan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXJYFHHJWGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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